molecular formula C25H31ClN2O4 B12634712 N-(4-chlorophenyl)-2-[1-(3,4-dimethoxyphenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]acetamide

N-(4-chlorophenyl)-2-[1-(3,4-dimethoxyphenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]acetamide

Cat. No.: B12634712
M. Wt: 459.0 g/mol
InChI Key: FTTAMGFTVMVPRQ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[1-(3,4-dimethoxyphenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]acetamide is a complex organic compound that features a combination of aromatic and aliphatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[1-(3,4-dimethoxyphenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]acetamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Isoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxy Group: This can be achieved through selective hydroxylation reactions.

    Attachment of the Chlorophenyl and Dimethoxyphenyl Groups: These groups can be introduced via nucleophilic substitution reactions.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[1-(3,4-dimethoxyphenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The aromatic rings can be reduced under specific conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Catalysts like Pd/C (Palladium on carbon) or NaBH4 (Sodium borohydride).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced aromatic rings.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-chlorophenyl)-2-[1-(3,4-dimethoxyphenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]acetamide has several research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals.

    Biological Studies: Investigation of its effects on biological systems, including enzyme inhibition and receptor binding.

    Materials Science: Use in the synthesis of novel materials with unique properties.

    Industrial Applications: Potential use in the development of new catalysts or as intermediates in chemical synthesis.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[1-(3,4-dimethoxyphenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]acetamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating their activity.

    Pathway Modulation: The compound may influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)acetamide: A simpler analogue with similar structural features.

    3-(3,4-dimethoxyphenyl)-N’-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide: Another compound with a similar aromatic structure.

Uniqueness

N-(4-chlorophenyl)-2-[1-(3,4-dimethoxyphenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]acetamide is unique due to its combination of aromatic and aliphatic structures, as well as the presence of multiple functional groups that allow for diverse chemical reactivity and biological activity.

Properties

Molecular Formula

C25H31ClN2O4

Molecular Weight

459.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[1-(3,4-dimethoxyphenyl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]acetamide

InChI

InChI=1S/C25H31ClN2O4/c1-31-21-11-6-17(15-22(21)32-2)24-20-5-3-4-12-25(20,30)13-14-28(24)16-23(29)27-19-9-7-18(26)8-10-19/h6-11,15,20,24,30H,3-5,12-14,16H2,1-2H3,(H,27,29)

InChI Key

FTTAMGFTVMVPRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C3CCCCC3(CCN2CC(=O)NC4=CC=C(C=C4)Cl)O)OC

Origin of Product

United States

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